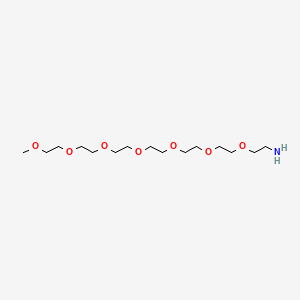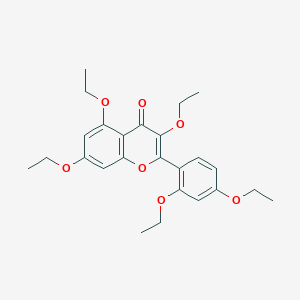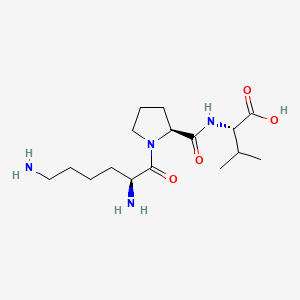![molecular formula C13H12N4O B1677610 2-Hydroxy-N<sup>2</sup>-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine CAS No. 124489-20-9](/img/structure/B1677610.png)
2-Hydroxy-N2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Übersicht
Beschreibung
PhIP (GLXC-04348) metabolite
N-hydroxy-PhIP is an imidazopyridine that is 1H--imidazo[4,5-b]pyridine which is substituted at positions 1, 2, and 6 by methyl, hydoxyamino, and phenyl groups, respectively. The active metabolite of the dietary carcinogen PhIP. It has a role as a carcinogenic agent, a mutagen, a genotoxin, a human xenobiotic metabolite, a mouse metabolite, a rat metabolite and a neurotoxin. It is an imidazopyridine and a hydroxylamine. It derives from a PhIP.
Wissenschaftliche Forschungsanwendungen
Karzinogenitätsstudien
2-Hydroxy-N2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine ist ein Hauptmetabolit von PhIP, einem heterozyklischen aromatischen Amin, das in gegartem Fleisch und Fisch vorkommt . Es wurde als Vorläufer von genotoxischen Spezies identifiziert . PhIP ist bei Nagetieren krebserregend und induziert Lymphome, Mammakarzinome sowie Dickdarm- und Prostatakarzinome .
Metabolismus und Bioaktivierung
Der Metabolismus von PhIP ist umfangreich und beinhaltet sowohl die Bildung von bioaktivierten als auch von Entgiftungsmetaboliten . Die Bioaktivierung wird angenommen, über N-Hydroxylierung an der Aminogruppe durch CYP1A1 und CYP1A2 zu erfolgen, was zur Bildung von this compound führt .
Bildung von Metaboliten der Phase II
N2-Acetoxy-PhIP und N2-Sulfonyloxy-PhIP werden anschließend aus this compound durch Acetyltransferasen bzw. Sulfotransferasen gebildet . Diese Metaboliten der Phase II sind instabil und können Addukte mit DNA-Purinen bilden .
Rolle bei der PhIP-vermittelten Karzinogenese
Die Bildung von this compound, einem potenten Mutagen, das an der Ätiologie von menschlichem Darm- und Brustkrebs beteiligt ist, deutet darauf hin, dass CYP1B1 eine wichtige Rolle bei der PhIP-vermittelten Karzinogenese spielen könnte .
Studium von Entgiftungsprodukten
Humanes CYP1B1 metabolisiert PhIP zu drei Produkten: this compound, ein mutagenes Aktivierungsprodukt; 4’-OH-PhIP, ein Entgiftungsprodukt; und 2-OH-PhIP, dessen mutagenes Potenzial unbekannt ist .
Wirkmechanismus
Target of Action
N2-OH-PhIP, also known as N-Hydroxy phip or 2-Hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine, primarily targets the cytochrome P4501B1 (CYP1B1) enzyme . This enzyme is a member of the dioxin-inducible CYP1 family and is constitutively expressed in most human tissues, including colon and breast . It plays a crucial role in the metabolism of numerous chemically diverse carcinogens .
Mode of Action
N2-OH-PhIP is metabolized by human CYP1B1 to three products: N2-OH-PhIP itself, a mutagenic activation product; 4’-OH-PhIP, a detoxification product; and 2-OH-PhIP, the mutagenic potential of which is unknown . The formation of N2-OH-PhIP, a potent mutagen, indicates that CYP1B1 may play an important role in PhIP-mediated carcinogenesis .
Biochemical Pathways
The metabolism of N2-OH-PhIP is extensive and involves both the formation of bioactivated as well as detoxification metabolites . The first pre-carcinogenic metabolite formed during PhIP metabolism is N2-OH-PhIP, which occurs primarily by hepatic CYP1A2, and to a lesser extent by extra-hepatic CYP1A1 and 1B1 . N2-OH-PhIP can then undergo detoxification reactions (i.e., glucuronidation) or reactions that generate reactive metabolites (i.e., sulfation) .
Pharmacokinetics
The pharmacokinetics of N2-OH-PhIP involve its uptake, metabolism, and excretion. ABC transporters such as Mdr1a/1b, Bcrp1, Mrp2, and Mrp3 play a significant role in the disposition of activated PhIP metabolites . These transporters contribute to the biliary excretion and sinusoidal secretion of the pre-carcinogenic metabolite N2-OH-PhIP .
Result of Action
The result of N2-OH-PhIP’s action is the formation of a potent mutagen, which is implicated in the etiology of human colon and breast cancer . The formation of N2-OH-PhIP, a potent mutagen, indicates that CYP1B1 may play an important role in PhIP-mediated carcinogenesis .
Action Environment
The action of N2-OH-PhIP can be influenced by environmental factors such as diet and the presence of other substances. For instance, PhIP is an abundant dietary carcinogen, formed during high-temperature cooking of meat . The presence of other substances, such as dioxins, can induce the CYP1 family of enzymes, which includes CYP1B1, the primary target of N2-OH-PhIP .
Biochemische Analyse
Biochemical Properties
N2-OH-PhIP is formed from PhIP via N-hydroxylation at the amine group by enzymes such as CYP1A1 and CYP1A2 . This metabolite can then undergo further reactions to form N2-acetoxy-PhIP and N2-sulfonyloxy-PhIP, catalyzed by acetyltransferases and sulfotransferases, respectively . These metabolites are unstable and can form adducts with DNA purines .
Cellular Effects
The effects of N2-OH-PhIP on cells are largely due to its ability to form DNA adducts, which can lead to mutations and potentially contribute to carcinogenesis . In addition, N2-OH-PhIP has been shown to cause a reduction in the average fork speed in cells, indicating that it can induce replication stress .
Molecular Mechanism
The molecular mechanism of N2-OH-PhIP involves its conversion to reactive metabolites that can form covalent bonds with DNA. This is believed to occur through the cleavage of the sulfate and acetate groups from N2-acetoxy-PhIP and N2-sulfonyloxy-PhIP, forming nitrenes and/or nitrenium ions .
Temporal Effects in Laboratory Settings
The effects of N2-OH-PhIP can change over time in laboratory settings. For example, it has been shown that PhIP and its metabolites are stable in diluted urine for at least 22 hours when stored at 2–8 °C .
Dosage Effects in Animal Models
The effects of N2-OH-PhIP can vary with dosage in animal models. For instance, in mice that received 200 mg/kg PhIP via oral gavage, numerous metabolites of PhIP, including N2-OH-PhIP, were detected in urine .
Metabolic Pathways
N2-OH-PhIP is involved in several metabolic pathways. It is formed from PhIP via N-hydroxylation, and can then be converted to N2-acetoxy-PhIP and N2-sulfonyloxy-PhIP. These metabolites can then undergo reactions to form reactive species that can bind to DNA .
Transport and Distribution
The transport and distribution of N2-OH-PhIP within cells and tissues involve several transporters. For example, the ATP-binding cassette (ABC) transporters Mdr1a/1b, Bcrp1, and Mrp2 have been suggested to contribute to the biliary excretion of N2-OH-PhIP, while Mrp3 may contribute to its sinusoidal secretion .
Subcellular Localization
It is known that the enzymes involved in its metabolism, such as CYP1A1 and CYP1A2, are located in the endoplasmic reticulum
Eigenschaften
IUPAC Name |
N-(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(17)16-18/h2-8,18H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVWQAGUQFBCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154406 | |
| Record name | 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124489-20-9 | |
| Record name | 2-(Hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124489-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124489209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxy-PhIP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2M95KK23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-hydroxy-PhIP interact with DNA to cause damage?
A: N-hydroxy-PhIP itself does not directly react with DNA. It requires further metabolic activation by phase II enzymes, primarily O-acetyltransferases (NAT1 and NAT2) and sulfotransferases (SULTs). These enzymes convert N-hydroxy-PhIP into reactive esters (N-acetoxy-PhIP or N-sulfonyloxy-PhIP) that can form covalent adducts with DNA, primarily at the C8 position of guanine. [2, 5, 8, 18, 25] , , , ,
Q2: What are the downstream effects of PhIP-DNA adduct formation?
A: PhIP-DNA adducts can lead to mutations, potentially initiating carcinogenesis. [2, 8, 11, 25] These mutations can disrupt normal cell function and contribute to uncontrolled cell growth, ultimately leading to cancer. , , ,
Q3: What is the role of N-hydroxy-PhIP in PhIP-induced carcinogenesis?
A: N-hydroxy-PhIP is considered the proximate carcinogenic metabolite of PhIP. It is formed by cytochrome P450 (primarily CYP1A2) mediated N-oxidation of PhIP. [8, 11, 16, 20] While not directly reactive with DNA, N-hydroxy-PhIP requires further activation by phase II enzymes (NATs and SULTs) to form DNA-reactive species. [8, 25, 29] , , , ,
Q4: What are the main target tissues for PhIP-induced carcinogenesis?
A: In rodents, PhIP induces tumors in the colon, mammary gland, and prostate. [6, 8, 11, 25] While PhIP is a potential human carcinogen, its specific target tissues in humans are not definitively known. , , ,
Q5: Can N-hydroxy-PhIP be detoxified in the body?
A: Yes, N-hydroxy-PhIP can be detoxified through conjugation reactions, primarily glucuronidation by UDP-glucuronosyltransferases (UGTs), leading to the formation of N-hydroxy-PhIP glucuronides. [1, 3, 12, 27] These conjugates are more water-soluble and readily excreted in urine, reducing their potential for DNA damage. , , ,
Q6: What is the molecular formula and weight of N-hydroxy-PhIP?
A6: The molecular formula of N-hydroxy-PhIP is C₁₃H₁₃N₃O and its molecular weight is 227.26 g/mol.
Q7: Are there any spectroscopic data available for N-hydroxy-PhIP?
A: Yes, various spectroscopic data, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and ultraviolet (UV) spectroscopy, have been used to characterize N-hydroxy-PhIP and its adducts. [3, 9, 25, 36] , , ,
Q8: Does N-hydroxy-PhIP have any catalytic properties?
A8: N-hydroxy-PhIP is not known to have any catalytic properties. It is a metabolite that requires enzymatic activation to become genotoxic.
Q9: Have computational methods been used to study N-hydroxy-PhIP and its interactions?
A: Yes, computational methods, including molecular docking, have been used to study the interactions of N-hydroxy-PhIP with metabolizing enzymes like NATs and SULTs. [18, 20] These simulations help to understand the structural features of N-hydroxy-PhIP that contribute to its activation and detoxification. ,
Q10: How do structural modifications of PhIP influence its metabolic activation?
A10: Modifications to the PhIP structure, particularly at the exocyclic amine group, can significantly influence its metabolic activation. For example, substitution with electron-withdrawing groups can increase N-hydroxylation, leading to higher levels of N-hydroxy-PhIP and potentially increased DNA adduct formation. [22]
Q11: Are there any strategies to improve the stability of N-hydroxy-PhIP for research purposes?
A11: Due to its inherent instability, N-hydroxy-PhIP is typically synthesized fresh for research studies. Storage at low temperatures and under inert atmospheres can help to minimize degradation.
Q12: What are the primary routes of excretion of N-hydroxy-PhIP and its conjugates?
A: The primary route of excretion for N-hydroxy-PhIP and its conjugates is through urine. [4, 8, 12, 27, 35] Glucuronidation increases water solubility, facilitating urinary excretion. , , , ,
Q13: How is N-hydroxy-PhIP distributed in the body?
A: Following absorption, N-hydroxy-PhIP can be distributed throughout the body, reaching various tissues including the liver, colon, pancreas, lung, and heart. [8, 25, 27] The distribution is influenced by factors such as protein binding and transport mechanisms. , ,
Q14: How is the genotoxicity of N-hydroxy-PhIP assessed in vitro?
A: The Ames/Salmonella mutagenicity assay is commonly used to assess the genotoxicity of N-hydroxy-PhIP. [5, 15, 29, 30] Bacterial strains, such as Salmonella typhimurium TA98, are exposed to N-hydroxy-PhIP in the presence of metabolic activation systems (e.g., rat liver S9). The number of revertant colonies is indicative of the mutagenic potency of the compound. , , ,
Q15: What animal models are used to study the carcinogenicity of PhIP?
A: Rodents, particularly rats and mice, are commonly used as animal models to study the carcinogenicity of PhIP. [6, 8, 11, 17, 25, 27, 32] These models help to evaluate the long-term effects of PhIP exposure and the role of N-hydroxy-PhIP in tumor development. , , , , , ,
Q16: What is the role of glutathione in the detoxification of N-hydroxy-PhIP?
A: Glutathione (GSH) plays a role in detoxifying N-hydroxy-PhIP, particularly in the liver. It can directly react with N-hydroxy-PhIP or its reactive esters, forming GSH conjugates that are readily excreted. [19, 25] Depletion of GSH can increase PhIP-DNA adduct formation in the liver, highlighting the importance of GSH in protecting against PhIP-induced damage. ,
Q17: Why is N-hydroxy-PhIP considered a potential human carcinogen?
A: N-hydroxy-PhIP is considered a potential human carcinogen because it is a key metabolite of PhIP, a known rodent carcinogen found in cooked meat. [4, 8, 11, 25] N-hydroxy-PhIP can be further activated to form DNA adducts, potentially leading to mutations and cancer development. , , ,
Q18: Can N-hydroxy-PhIP or its metabolites serve as biomarkers of PhIP exposure?
A: Yes, N-hydroxy-PhIP glucuronides, specifically N-hydroxy-PhIP-N2-glucuronide, have been investigated as potential biomarkers of PhIP exposure and activation in urine. [4, 8, 10, 12, 38] Measuring these metabolites in urine can provide insights into individual differences in PhIP metabolism and potential cancer risk. , , , ,
Q19: What analytical techniques are used to measure PhIP-DNA adducts?
A: The 32P-postlabeling assay is widely used to measure PhIP-DNA adducts in various tissues. [2, 6, 7, 8, 11, 13, 19, 25, 26, 31] This method involves enzymatic digestion of DNA, enrichment of adducted nucleotides, labeling with 32P, and separation by thin-layer chromatography. , , [https://www.semanticscholar.org/paper/8d2f76a92d35fb845680e63133a79dfd95c89bb9](
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)

![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)

![(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1677547.png)

